AZD6738

Übersicht

Beschreibung

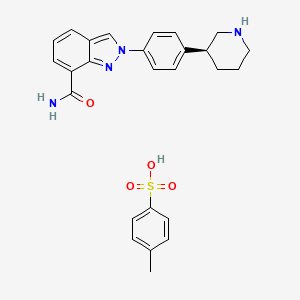

AZD6738 is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase. It has potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1 .

Wissenschaftliche Forschungsanwendungen

AZD6738 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat advanced solid tumors. Clinical trials have shown that this compound, in combination with other chemotherapeutic agents like carboplatin and paclitaxel, exhibits significant antitumor activity . In biology, it is used to study the DNA damage response and the role of ATR kinase in cell cycle regulation . In chemistry, it serves as a tool compound to investigate kinase inhibition and its downstream effects .

Wirkmechanismus

Target of Action

Ceralasertib, also known as AZD6738, is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3 related (ATR) . ATR is crucial for the DNA damage response (DDR) in human cells .

Mode of Action

ATR is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . Ceralasertib inhibits ATR, thereby suppressing the replication stress response induced by DNA damage in the S-phase of the cell cycle in tumor cells .

Biochemical Pathways

Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair . Sensitivity to Ceralasertib is elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Pharmacokinetics

Ceralasertib is quickly absorbed with a maximum concentration time (tmax) of approximately 1 hour . It has a terminal plasma half-life of 8-11 hours , indicating that the compound remains in the body for a significant period, allowing for sustained action.

Result of Action

Ceralasertib has shown antitumor activity both as a monotherapy and in combination with other agents such as carboplatin and irinotecan . Upregulation of pRAD50, indicative of ATM activation, was observed in tumor biopsies during Ceralasertib treatment . In a clinical study, two patients with absent or low ATM or SLFN11 protein expression achieved confirmed RECIST v1.1 partial responses .

Action Environment

The action of Ceralasertib can be influenced by various environmental factors. For instance, in vitro experiments demonstrate that Ceralasertib has pro-immunogenic effects on multiple cell types of the tumor microenvironment, which may contribute to the therapeutic benefit of Ceralasertib when combined with durvalumab in patients . Furthermore, the efficacy of Ceralasertib can be affected by the genetic makeup of the tumor cells, such as the presence of ATM pathway defects or CCNE1 amplification .

Biochemische Analyse

Biochemical Properties

Ceralasertib interacts with the ATR kinase, which is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . It modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Cellular Effects

Ceralasertib has been shown to exert antitumor activity as a monotherapy and in combination with chemotherapy and the PARP inhibitor Olaparib . It has been found to modulate CHK1 phosphorylation, induce ATM-dependent signaling (pRAD50), and the DNA damage marker γH2AX . In vitro sensitivity to Ceralasertib was elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .

Molecular Mechanism

The molecular mechanism of Ceralasertib involves the inhibition of ATR kinase, which is activated in response to stalled DNA replication forks . This leads to the modulation of CHK1 phosphorylation and the induction of ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceralasertib has shown to exert its effects over time. Tumor control required continuous dosing and free plasma exposures, which correlated with induction of pCHK1, pRAD50, and γH2AX . The complex non-linear behavior of Ceralasertib PK in mice was due to pre-systemic saturation and which is recapitulated clinically at low doses .

Dosage Effects in Animal Models

In animal models, the effects of Ceralasertib vary with different dosages. Tumor regressions required at least 2 days of daily dosing of Ceralasertib concurrent with carboplatin, while twice daily dosing was required following irinotecan . Complete tumor regression was achieved with 3 to 5 days of daily Ceralasertib per week concurrent with Olaparib .

Metabolic Pathways

Ceralasertib is involved in the ATR kinase pathway, which is a part of the larger DNA damage response pathway . The metabolic pathways of Ceralasertib involve its interaction with the ATR kinase and its role in modulating the cell cycle checkpoints and DNA damage response .

Transport and Distribution

Ceralasertib is quickly absorbed with a terminal plasma half-life of 8-11 hours . Studies of tumor and tissue distribution found rapid and extensive drug distribution to most tissues except brain and spinal cord .

Subcellular Localization

As an inhibitor of ATR kinase, Ceralasertib likely localizes to the nucleus where ATR kinase exerts its function in response to DNA damage . More specific studies are needed to confirm the exact subcellular localization of Ceralasertib.

Analyse Chemischer Reaktionen

AZD6738 undergoes several types of chemical reactions, primarily focusing on its interaction with ATR kinase. The compound is known to inhibit ATR activity by blocking the downstream phosphorylation of CHK1. This inhibition leads to the activation of ATM-dependent signaling and the induction of DNA damage markers such as γH2AX . Common reagents and conditions used in these reactions include various kinase inhibitors and DNA-damaging agents. The major products formed from these reactions are phosphorylated proteins and DNA damage markers .

Vergleich Mit ähnlichen Verbindungen

AZD6738 is unique in its selective inhibition of ATR kinase. Similar compounds include berzosertib, another ATR kinase inhibitor, and olaparib, a PARP inhibitor. Compared to berzosertib, this compound achieves favorable coverage over the growth inhibition threshold (GI50) at the recommended phase II dose . Olaparib, while not an ATR inhibitor, is often used in combination with this compound to enhance its antitumor activity .

Eigenschaften

CAS-Nummer |

1352226-88-0 |

|---|---|

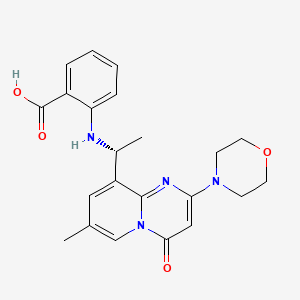

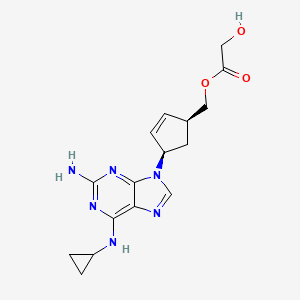

Molekularformel |

C20H24N6O2S |

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |

InChI-Schlüssel |

OHUHVTCQTUDPIJ-GFVSTMSQSA-N |

SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Isomerische SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Kanonische SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Aussehen |

white solid powder |

Reinheit |

> 98% |

Synonyme |

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

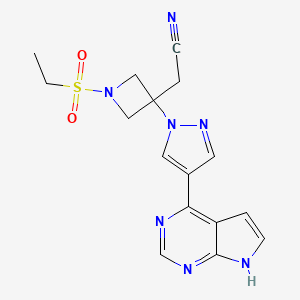

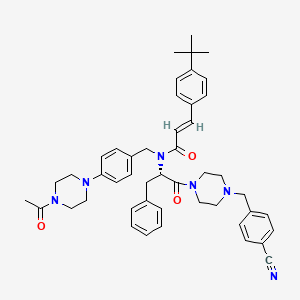

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

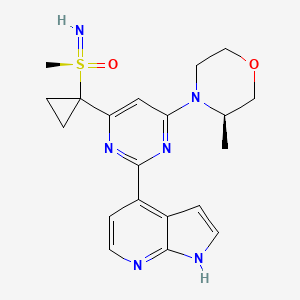

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)